5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid

Synthetic efficiency Process chemistry Building block procurement

5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid (free base or hydrochloride) is a heterocyclic, non-proteinogenic α-amino acid that fuses a pyrrolidine ring to an oxazole-4-carboxylic acid core. It belongs to a broader stereolibrary of conformationally restricted oxazole-containing amino acids inspired by marine peptidomimetics, occupying a chemical space that complies with lead-oriented synthesis criteria (MW 182.18 g/mol free base; cLogP –1.47 to –0.63 for N-acetyl-N′-methylamide derivatives).

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Cat. No. B12072343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C(N=CO2)C(=O)O
InChIInChI=1S/C8H10N2O3/c11-8(12)6-7(13-4-10-6)5-2-1-3-9-5/h4-5,9H,1-3H2,(H,11,12)
InChIKeyMBMJWYVPLSUTHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic Acid: Scaffold Identity and Sourcing-Relevant Characteristics


5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid (free base or hydrochloride) is a heterocyclic, non-proteinogenic α-amino acid that fuses a pyrrolidine ring to an oxazole-4-carboxylic acid core . It belongs to a broader stereolibrary of conformationally restricted oxazole-containing amino acids inspired by marine peptidomimetics, occupying a chemical space that complies with lead-oriented synthesis criteria (MW 182.18 g/mol free base; cLogP –1.47 to –0.63 for N-acetyl-N′-methylamide derivatives) . The (R)-enantiomer is commercially available under CAS 2137061-91-5, while the racemate hydrochloride (1a·HCl) is documented under CAS 1874188-33-6. Its structural motif supports incorporation into peptidomimetics, asymmetric organocatalysis, and drug-discovery building block libraries .

Why 5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic Acid Cannot Be Readily Replaced by Regioisomeric or Homologous In-Class Analogs


Within the pyrrolidinyl/piperidinyloxazole-4-carboxylic acid stereolibrary, seemingly minor topological changes—shifting the pyrrolidine attachment from the 2- to the 3-position or expanding to a piperidine ring—produce measurable differences in synthetic accessibility, physicochemical properties, and spatial orientation of the amine and carboxylate pharmacophores . The five stereolibrary members (1a–e) share identical molecular topology yet exhibit distinct reactivity during Boc-deprotection (yields 73–98%), divergent melting behavior (mp 131–247 °C), and altered conformational preferences that directly impact downstream peptidomimetic secondary structure . Generic substitution among these analogs risks unintended changes in lead-like property windows, solid-form handling characteristics, and catalytic performance when the scaffold is elaborated to organocatalysts .

Quantitative Differentiation Evidence for 5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic Acid Versus Closest Analogs


Final Deprotection Yield Ranks 1a Among the Top-Tier Stereolibrary Members

In the stereolibrary synthesis reported by Artamonov et al., Boc-deprotection of 5-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)oxazole-4-carboxylic acid (4a) with HCl/EtOAc delivered the target amino acid 1a·HCl in 87% yield, outperforming the 3-pyrrolidinyl isomer 1b (73%) and matching the 4-piperidinyl congener 1e (98%), while being notably superior to 1b which suffers from lower synthetic efficiency . This 14-percentage-point gap between 1a and its closest positional isomer 1b reflects the α-amino acid scaffold's greater stability toward the acidic deprotection conditions relative to the β-amino acid-derived 1b .

Synthetic efficiency Process chemistry Building block procurement

Melting Point and Solid-Form Identity Differentiate 1a from Piperidine-Extended and Positional Analogs

The hydrochloride salt of 5-(pyrrolidin-2-yl)oxazole-4-carboxylic acid (1a·HCl) exhibits a sharp melting point of 163–165 °C as white crystals . This places it in an intermediate thermal-stability zone relative to the stereolibrary cohort: the 3-pyrrolidinyl isomer 1b melts slightly higher at 168–170 °C, while the piperidine-containing analogs 1c–1d melt significantly lower (144–146 °C and 131–133 °C, respectively), and the 4-piperidinyl analog 1e melts substantially higher at 245–247 °C . These differences are analytically actionable for identity confirmation and purity assessment via differential scanning calorimetry or melting-point apparatus.

Solid-state characterization Handling and formulation Quality control

Conformational Restriction at the α-Position Enforces a Distinct Spatial Pharmacophore Relative to β- and γ-Amino Acid Analogs

In the stereolibrary design, 1a (derived from proline, an α-amino acid) positions the amine and carboxylic acid groups on adjacent atoms of the pyrrolidine ring, producing a highly constrained dihedral angle between the amine and the oxazole plane. In contrast, 1b (β-proline-derived) inserts an additional methylene spacer, and 1c–1e introduce both ring expansion and varied attachment positions . The predicted physicochemical parameters for the N-acetyl-N′-methylamide derivatives of the entire series (1a–e) fall within lead-like space (MW 237–251, cLogP –1.47 to –0.63, TPSA 75.4 Ų, RotB 2), but the spatial orientation of the hydrogen-bond donor/acceptor vectors differs systematically across the series, directly affecting secondary structure induction when incorporated into peptide chains .

Conformational analysis Peptidomimetic design Lead-oriented synthesis

Carboxamide Derivatives of 1a Deliver High Asymmetric Induction as Organocatalysts

Chiral pyrrolidinyl-oxazole-carboxamides synthesized from 5-(pyrrolidin-2-yl)oxazole-4-carboxylic acid were evaluated as organocatalysts for the asymmetric Michael addition of ketones to nitroalkenes under solvent-free conditions . The best-performing carboxamide derivatives achieved Michael adduct yields up to 99%, diastereomeric ratios exceeding 99:1, and enantiomeric excess up to 99% ee . While direct comparative data against carboxamides derived from the 3-pyrrolidinyl or piperidinyl analogs (1b–1e) are not available in this single study, the catalytic performance establishes 1a-derived catalysts as competitive with established prolinamide and pyrrolidine-sulfamide organocatalyst classes .

Asymmetric organocatalysis Michael addition Enantioselective synthesis

Highest-Value Application Scenarios for 5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic Acid Based on Verified Evidence


Synthesis of Conformationally Restricted Peptidomimetics Requiring α-Amino Acid Backbone Geometry

The α-amino acid topology of 5-(pyrrolidin-2-yl)oxazole-4-carboxylic acid (1a) makes it the preferred building block over the β-amino acid isomer 1b or the piperidine homologs 1c–1e when the target peptidomimetic requires a tight turn or specific hydrogen-bond orientation at the i through i+1 positions . Its predicted lead-like properties (MW 237–251 as N-acetyl-N′-methylamide, cLogP –1.47 to –0.63) support fragment-based and HTS library inclusion .

Development of Chiral Pyrrolidinyl-Oxazole-Carboxamide Organocatalysts for Asymmetric C–C Bond Formation

Researchers developing novel organocatalysts for enantioselective Michael additions can directly employ 5-(pyrrolidin-2-yl)oxazole-4-carboxylic acid as the carboxylic acid precursor, with literature precedent demonstrating that its derived carboxamides deliver up to 99% ee and >99:1 dr under solvent-free conditions . Selection of 1a over 1b–1e should be informed by the demonstrated catalytic performance of the 2-pyrrolidinyl attachment, as comparative catalytic data for alternative attachment points remain unreported .

Scale-Up Procurement Where Deprotection Yield and Crystallinity Drive Cost-of-Goods

For multi-gram to kilogram procurement, 1a·HCl offers an 87% deprotection yield advantage over the 73% yield of its closest positional isomer 1b·HCl, directly reducing precursor consumption and purification burden . Its sharp melting point (163–165 °C) and crystalline nature enable straightforward identity confirmation and polymorph consistency checks via DSC or melting-point apparatus .

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